molecular formula C11H15NO B1634242 N-(4-methylbenzyl)propanamide

N-(4-methylbenzyl)propanamide

Cat. No.: B1634242
M. Wt: 177.24 g/mol
InChI Key: NXEHUVBLMTVJGJ-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)propanamide is a secondary amide characterized by a propanamide backbone linked to a 4-methylbenzyl group. Its structure consists of a propionyl group (CH₂CH₂CO-) bonded to the nitrogen of 4-methylbenzylamine (C₆H₄(CH₃)CH₂NH₂). This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive derivatives. Key derivatives, such as N-(4-Methylbenzyl)-2-(2,4-dichlorophenoxy)propanamide (34g), exhibit distinct physicochemical properties, including a melting point of 90–93°C and a molecular ion peak at m/z 338.0 [M+H]⁺, as confirmed by NMR and mass spectrometry .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]propanamide

InChI

InChI=1S/C11H15NO/c1-3-11(13)12-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

NXEHUVBLMTVJGJ-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1=CC=C(C=C1)C

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data on Propanamide Derivatives

Compound Name & ID (Source) Substituents/Modifications Melting Point (°C) Yield (%) Purity (%) Key Observations
N-(4-Methylbenzyl)-2-(2,4-dichlorophenoxy)propanamide (34g) 2,4-Dichlorophenoxy group on propanamide 90–93 47 N/A Antibacterial activity (Pseudomona inhibition)
Compound 20 Fluorophenyl, trifluoromethylpyridinyl groups 85–90 82 N/A Potential drug candidate; MS m/z 679 [M+H]⁺
Compound 17 4-(Trifluoromethoxy)benzyloxy benzyl group 104.1–104.8 84 >99.99 High purity; UPLC/LC-MS validated
Compound 19 3-Methylbenzyloxy benzyl group 161.5–162.3 82 99.15 Lower purity due to steric hindrance
Compound II-95 tert-Butyl, chlorophenyl, p-tolyl groups N/A (oil) 79 N/A Synthesized via Ugi multicomponent reaction

Structural and Physicochemical Differences

  • Substituent Effects on Melting Points :

    • Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 17 ) increase melting points (104.1–104.8°C) due to enhanced dipole interactions .
    • Bulky substituents (e.g., 3-methylbenzyloxy in Compound 19 ) result in higher melting points (161.5–162.3°C) compared to para-substituted analogs (e.g., Compound 20 at 85–90°C), reflecting differences in crystal packing efficiency .
    • Aliphatic substituents (e.g., tert-butyl in Compound II-95 ) yield oils rather than solids, highlighting the role of aromaticity in stabilizing crystalline phases .
  • Synthetic Yields and Purity: Derivatives with simple benzyloxy groups (Compound 17) achieve >99.99% purity, while sterically hindered analogs (Compound 19) show reduced purity (99.15%) due to challenges in purification . Compound 34g exhibits a moderate yield (47%), likely due to competing side reactions in the introduction of the dichlorophenoxy group .

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